![molecular formula C14H11BClF3O3 B1368685 (4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid CAS No. 849062-05-1](/img/structure/B1368685.png)
(4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid
Overview
Description
“(4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid” is a chemical compound with the empirical formula C14H11BClF3O3 . It is a solid substance with a molecular weight of 330.49 . The compound’s structure can be represented by the SMILES string OB(O)c1ccc(COc2cc(ccc2Cl)C(F)(F)F)cc1 .
Molecular Structure Analysis
The InChI string for this compound is 1S/C14H11BClF3O3/c16-12-6-3-10(14(17,18)19)7-13(12)22-8-9-1-4-11(5-2-9)15(20)21/h1-7,20-21H,8H2 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 165-170 °C (lit.) .Scientific Research Applications
Catalysis and Organic Synthesis
(4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid and its derivatives have been explored for their catalytic properties, particularly in organic synthesis. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, has been demonstrated to be an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is notably efficient for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Chemical Synthesis and Structural Studies
Boronic acids, including (4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid, are key intermediates and building blocks in the synthesis of various organic compounds. Research has shown that the introduction of an aminophosphonic acid group into a boronic acid can open new avenues for application. Two new derivatives of this nature have been synthesized for structural studies (Zhang et al., 2017).
Fluorescence and Luminescence Studies
Boronic acid derivatives, including those related to (4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid, have been studied for their fluorescence properties. For example, the fluorescence quenching of two boronic acid derivatives in alcohols has been investigated, providing insights into the solute conformations and the potential for sensing applications (Geethanjali et al., 2015).
Polymer Science
In polymer science, boronic acid derivatives play a role in synthesizing polymers with unique properties. For instance, the synthesis of novel arylene ether polymers using a Suzuki-coupling reaction with boronic acid derivatives has been reported. These polymers exhibit high glass-transition temperatures and solubility in various organic solvents, making them suitable for optical transparent materials (Huang et al., 2007).
Protective Group Chemistry
Boronic acids, including derivatives of (4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid, are also used as protective groups in organic synthesis. They have been applied as recoverable and reusable protective agents for diols, enabling their use in complex organic transformations under mild conditions (Shimada et al., 2018).
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acids, are known to be used in suzuki-miyaura cross-coupling reactions . This suggests that the compound could potentially target a variety of organic molecules for the formation of carbon-carbon bonds.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this process, the boronic acid transfers an organic group to a metal catalyst, such as palladium . This forms a new metal-carbon bond and results in the coupling of two organic fragments .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound may participate, is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and organic materials . Therefore, the compound could potentially influence a variety of biochemical pathways depending on the specific targets and the context of its use.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and the context of its use. In the context of Suzuki-Miyaura coupling, the compound would facilitate the formation of carbon-carbon bonds, leading to the synthesis of new organic compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactants or catalysts could influence the compound’s action, efficacy, and stability . For instance, the Suzuki-Miyaura coupling reaction typically requires a base and a palladium catalyst . Additionally, the reaction is often performed in a polar solvent and can be influenced by the pH of the environment .
properties
IUPAC Name |
[4-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BClF3O3/c16-12-6-3-10(14(17,18)19)7-13(12)22-8-9-1-4-11(5-2-9)15(20)21/h1-7,20-21H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINBWLIQPYPVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584654 | |
Record name | (4-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
849062-05-1 | |
Record name | B-[4-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2�-Chloro-5�-(trifluoromethyl)phenoxy)methyl]phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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